N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
This compound is a chloroacetamide derivative featuring a piperidine ring substituted with a 1,2,4-oxadiazol-5-yl group and a 4-methylphenyl moiety. Its structural complexity arises from the integration of pharmacophoric elements:
- Acetamide backbone: Provides hydrogen-bonding capacity and metabolic stability.
- Piperidine-oxadiazole core: Enhances rigidity and modulates lipophilicity.
- 3-Chloro-2-methylphenyl group: Introduces steric and electronic effects, influencing receptor binding.
- 4-Methylphenyl substituent: Contributes to hydrophobic interactions.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-6-8-17(9-7-15)22-26-23(30-27-22)18-10-12-28(13-11-18)14-21(29)25-20-5-3-4-19(24)16(20)2/h3-9,18H,10-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOKZBIOFMLPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action, with a focus on antibacterial and enzyme inhibitory properties.
Synthesis
The synthesis of the compound typically involves multi-step reactions, including the formation of oxadiazole derivatives and piperidine moieties. Various methods have been reported for creating similar compounds, which often utilize starting materials such as substituted anilines and halogenated phenyls in the presence of appropriate catalysts and solvents.
Antibacterial Activity
Several studies have investigated the antibacterial properties of related compounds. For instance, a study on oxadiazole derivatives indicated that these compounds exhibit moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 2.14 µM to 21.25 µM compared to standard drugs . The specific activity of this compound has not been extensively documented but can be inferred from related compounds in its class.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| N-(3-chloro-2-methylphenyl)-2-{...} | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Oxadiazole derivatives are known for their inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain derivatives showed strong AChE inhibition with IC50 values significantly lower than reference standards . The mechanism often involves binding interactions with amino acids in the active sites of these enzymes.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AChE | Compound A | 0.63 |
| Urease | Compound B | 1.13 |
| AChE | N-(3-chloro-2-methylphenyl)-2-{...} | TBD |
The biological activity of this compound is likely attributed to its structural features that facilitate interactions with biological targets:
- Hydrophobic Interactions : The chlorinated phenyl and oxadiazole rings enhance lipophilicity, promoting membrane permeability.
- Hydrogen Bonding : Functional groups within the piperidine and acetamide moieties can form hydrogen bonds with active sites on enzymes or bacterial membranes.
- π–π Interactions : Aromatic systems may engage in π–π stacking with nucleobases or other aromatic residues in proteins.
Case Studies
Research focusing on similar compounds has shown promising results:
- Study on Piperidine Derivatives : This study revealed that compounds bearing piperidine structures exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Oxadiazole Derivatives : A review highlighted that oxadiazole derivatives possess diverse biological activities, including anticancer and antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : N-(5-Chloro-2-methoxyphenyl)-2-[4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide (CAS 1251593-81-3)
- Key differences: Substituent position: 5-Chloro-2-methoxyphenyl vs. 3-chloro-2-methylphenyl in the target compound.
- Molecular weight : 440.9 g/mol (vs. ~435 g/mol estimated for the target compound).
- Structural similarity : Shared piperidine-oxadiazole-acetamide framework .
Compound B : 2-[4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(3-methoxyphenyl)acetamide (CAS 1251575-71-9)
- Key differences :
- Fluorine substitution : 3-Fluorophenyl on oxadiazole vs. 4-methylphenyl in the target compound.
- Impact : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability.
- Molecular weight : 410.4 g/mol (lighter due to fluorine vs. methyl group) .
Analogues with Heterocyclic Variations
Compound C : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide
- Key differences: Thiadiazole vs. oxadiazole: Sulfur in thiadiazole increases lipophilicity and alters electronic properties.
- Structural relevance : Highlights the role of heterocycle choice in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
